molecular formula C17H22N4O2 B6723908 N-(1-benzylpyrazol-4-yl)-2-piperidin-4-yloxyacetamide

N-(1-benzylpyrazol-4-yl)-2-piperidin-4-yloxyacetamide

Cat. No.: B6723908
M. Wt: 314.4 g/mol
InChI Key: IRUFPBNUWRQDQI-UHFFFAOYSA-N
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Description

N-(1-benzylpyrazol-4-yl)-2-piperidin-4-yloxyacetamide: is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-2-piperidin-4-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-17(13-23-16-6-8-18-9-7-16)20-15-10-19-21(12-15)11-14-4-2-1-3-5-14/h1-5,10,12,16,18H,6-9,11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUFPBNUWRQDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)NC2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrazol-4-yl)-2-piperidin-4-yloxyacetamide typically involves the following steps:

    Formation of 1-benzylpyrazole: This can be achieved by reacting benzylhydrazine with an appropriate diketone or aldehyde under acidic conditions to form the pyrazole ring.

    Attachment of the piperidine moiety: The pyrazole derivative is then reacted with 4-piperidinol in the presence of a suitable base, such as potassium carbonate, to form the piperidin-4-yloxy group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrazol-4-yl)-2-piperidin-4-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.

    Reduction: Reduced forms of the pyrazole or piperidine rings.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine or pyrazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrazol-4-yl)-2-piperidin-4-yloxyacetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpyrazole: A precursor in the synthesis of N-(1-benzylpyrazol-4-yl)-2-piperidin-4-yloxyacetamide.

    4-piperidinol: Another precursor used in the synthesis.

    Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of a benzylpyrazole moiety with a piperidin-4-yloxyacetamide group. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.

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